(5s)-5-(2-Amino-2-Oxoethyl)-4-Oxo-N-[(3-Oxo-3,4-Dihydro-2h-1,4-Benzoxazin-6-Yl)methyl]-3,4,5,6,7,8-Hexahydro[1]benzothieno[2,3-D]pyrimidine-2-Carboxamide
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Overview
Description
The compound (5S)-5-(2-amino-2-oxoethyl)-4-oxo-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidine-2-carboxamide is a complex organic molecule that belongs to the class of benzoxazinones These compounds are characterized by a benzene ring fused to an oxazine ring, which contains a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-(2-amino-2-oxoethyl)-4-oxo-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidine-2-carboxamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazinone ring system, followed by the introduction of the amino-oxoethyl group and the hexahydrobenzothieno[2,3-d]pyrimidine core. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: (5S)-5-(2-amino-2-oxoethyl)-4-oxo-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxides.
- Reduction : Reduction reactions can convert the ketone groups to alcohols.
- Substitution : The amino and oxo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups.
Scientific Research Applications
(5S)-5-(2-amino-2-oxoethyl)-4-oxo-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential role in biological pathways and interactions with biomolecules.
- Medicine : Explored for its therapeutic potential in treating various diseases.
- Industry : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5S)-5-(2-amino-2-oxoethyl)-4-oxo-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds:
- (5S)-5-(2-amino-2-oxoethyl)-4-oxo-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidine-2-carboxamide shares structural similarities with other benzoxazinones and pyrimidine derivatives.
- The unique combination of functional groups and ring systems in this compound distinguishes it from other similar compounds. Its specific arrangement of atoms and functional groups imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H21N5O5S |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(5S)-5-(2-amino-2-oxoethyl)-4-oxo-N-[(3-oxo-4H-1,4-benzoxazin-6-yl)methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H21N5O5S/c23-15(28)7-11-2-1-3-14-17(11)18-20(30)26-19(27-22(18)33-14)21(31)24-8-10-4-5-13-12(6-10)25-16(29)9-32-13/h4-6,11H,1-3,7-9H2,(H2,23,28)(H,24,31)(H,25,29)(H,26,27,30)/t11-/m0/s1 |
InChI Key |
ITADELAVAWJACR-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)SC3=C2C(=O)NC(=N3)C(=O)NCC4=CC5=C(C=C4)OCC(=O)N5)CC(=O)N |
Canonical SMILES |
C1CC(C2=C(C1)SC3=C2C(=O)NC(=N3)C(=O)NCC4=CC5=C(C=C4)OCC(=O)N5)CC(=O)N |
Origin of Product |
United States |
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